
3-Methyladenine
説明
3-Methyladenine (also known as 3-MA) is an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K plays an important role in many biological processes, including controlling the activation of mTOR, a key regulator of autophagy .
Synthesis Analysis
The first syntheses of 3-methyladenosine and 3-methyl-2’-deoxyadenosine, both in the form of the p-toluenesulfonate salt, have been achieved through two parallel 6-step routes starting from adenosine and 2’-deoxyadenosine .Molecular Structure Analysis
The molecular formula of 3-Methyladenine is C6H7N5. It belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
3-Methyladenine is widely used in autophagy research today, as it is able to inhibit autophagosome formation by interfering with class III PI3K .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyladenine is 149.15 g/mol. It has a density of 1.6 g/cm3. Its melting point is around 300°C (dec.) (lit.) and its boiling point is 240.1±50.0 °C at 760 mmHg .科学的研究の応用
Autophagy Research
3-MA is widely used in cell biology as an inhibitor of autophagy. It blocks autophagosome formation by inhibiting class III phosphatidylinositol 3-kinases (PI3K). This action is crucial for studying the mechanisms of autophagy, a cellular degradation process that maintains homeostasis and is implicated in various diseases .
Neurodegenerative Diseases
Research indicates that 3-MA plays a role in neurodegenerative diseases. It modulates autophagy, which is a protective mechanism against neurodegeneration. The drug’s effect on autophagy can influence the progression of diseases like Alzheimer’s and Parkinson’s by impacting the clearance of aggregated proteins and dysfunctional mitochondria .
Cardiovascular Diseases
In cardiovascular research, 3-MA has been used to study its effects on heart diseases. It alleviates cardiac injury induced by overload-exercise in rats by modulating autophagy and apoptosis, providing insights into the therapeutic potential of autophagy inhibition in cardiac stress conditions .
Metabolic Disorders
3-MA has been implicated in the study of metabolic disorders such as atherosclerosis and hyperuricemic nephropathy. It modulates autophagy, foam cell formation, and the immune microenvironment, which are key factors in the development of these diseases .
Immunology
In immunological studies, 3-MA has been shown to regulate inflammatory responses. It can enhance or suppress the production of various cytokines and inflammatory mediators, indicating its complex role in modulating immune responses and its potential use in studying inflammatory diseases .
Safety And Hazards
3-Methyladenine may cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers Several papers have been published on 3-Methyladenine. For instance, a paper titled “Regulation of Inflammatory Response by 3-Methyladenine Involves the Coordinative Actions on Akt and Glycogen Synthase Kinase 3β Rather than Autophagy” discusses the role of 3-Methyladenine in autophagy research . Another paper titled “3-Methyladenine ameliorates liver fibrosis through autophagy” discusses the effects of 3-Methyladenine on liver fibrosis .
特性
IUPAC Name |
3-methyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199406, DTXSID901346127 | |
| Record name | 3-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladenine | |
CAS RN |
5142-23-4, 60192-57-6 | |
| Record name | 3-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5142-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?
A1: 3-Methyladenine is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].
Q2: How do cells repair 3MeAde lesions?
A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves 3-methyladenine DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].
Q3: Are there different types of 3-methyladenine DNA glycosylases?
A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: 3-methyladenine DNA glycosylase I (Tag) and 3-methyladenine DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].
Q4: Does the efficiency of 3MeAde repair vary within the genome?
A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].
Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?
A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].
Q6: How is 3MeAde used in autophagy research?
A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].
Q7: Is 3MeAde a specific inhibitor of autophagy?
A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.
Q8: Can you provide examples of how 3MeAde has been used to study autophagy?
A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].
Q9: What is the molecular formula and weight of 3MeAde?
A9: The molecular formula of 3-Methyladenine is C6H7N5, and its molecular weight is 149.15 g/mol.
Q10: Are there any notable structural features of 3MeAde?
A10: 3-Methyladenine is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].
Q11: Has the gas-phase acidity of 3MeAde been studied?
A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)
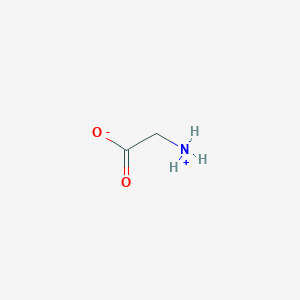

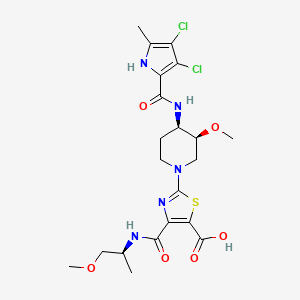
![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)
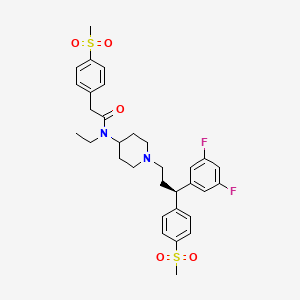
![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)
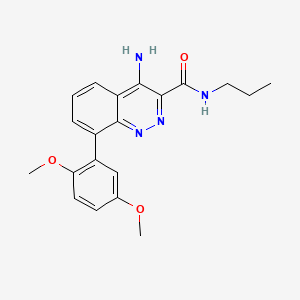


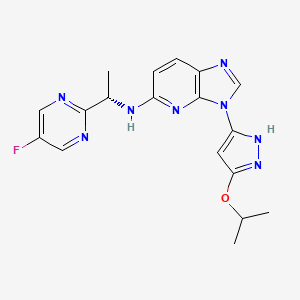
![4-(2-Fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide](/img/structure/B1666235.png)

![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)